

Precision Synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate

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Compound of Interest

Compound Name: *4-Formyl-2-nitrophenyl 4-methoxybenzoate*

Cat. No.: *B394811*

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An In-Depth Technical Guide for Chemical Biology & Medicinal Chemistry Applications Executive Summary & Strategic Utility

The synthesis of **4-Formyl-2-nitrophenyl 4-methoxybenzoate** represents a critical functionalization of the 4-hydroxy-3-nitrobenzaldehyde scaffold. This molecule serves as a versatile intermediate in chemical biology, often utilized as a photolabile precursor, a cross-linking agent, or a chromogenic esterase substrate.

The core structural motif—an electron-deficient nitrophenyl ester—renders the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is tunable by the para-methoxy substituent on the benzoate ring, which donates electron density, balancing stability with reactivity.

This guide provides a validated, high-fidelity protocol for synthesizing this compound, prioritizing the Acyl Chloride Method for its robustness against the reduced nucleophilicity of the nitrophenol moiety.

Retrosynthetic Analysis

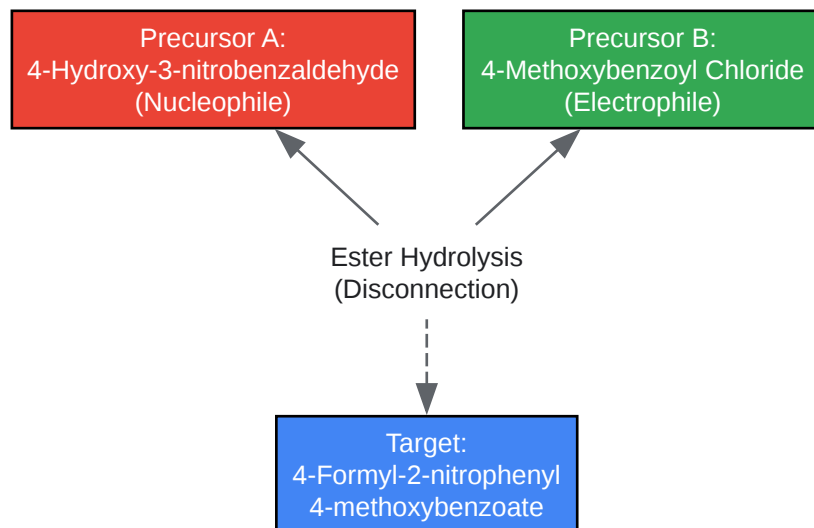
To design the optimal forward synthesis, we must deconstruct the target molecule into its stable precursors. The ester bond is the strategic disconnection point.

Structural Disconnection

The target molecule is an ester derived from a deactivated phenol and an electron-rich benzoic acid derivative.

- **Fragment A (Nucleophile):** 4-Hydroxy-3-nitrobenzaldehyde (also known as 4-formyl-2-nitrophenol). The nitro group at the ortho position significantly lowers the pKa (~6.0), making the phenolate stable but less nucleophilic than standard phenols.
- **Fragment B (Electrophile):** 4-Methoxybenzoyl chloride (Anisoyl chloride). The acyl chloride is chosen over the carboxylic acid to overcome the poor nucleophilicity of the nitrophenol.

Pathway Visualization



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Figure 1: Retrosynthetic breakdown of the target ester.

Experimental Protocol: The Acyl Chloride Route

Methodology Rationale: Direct coupling using carbodiimides (DCC/EDC) can be sluggish with ortho-nitrophenols due to steric hindrance and electronic deactivation. The Acyl Chloride method using a weak base (Pyridine or Triethylamine) is the industry standard for ensuring complete conversion of deactivated phenols [1].

Reagents & Materials Table

Reagent	MW (g/mol)	Equiv.[1][2][3][4][5]	Role	Hazards
4-Hydroxy-3-nitrobenzaldehyde	167.12	1.0	Substrate	Irritant, Staining
4-Methoxybenzoyl chloride	170.59	1.1	Acylating Agent	Corrosive, Moisture Sensitive
Triethylamine (TEA)	101.19	1.2	Base (HCl Scavenger)	Flammable, Corrosive
Dichloromethane (DCM)	84.93	Solvent	Solvent (Anhydrous)	Volatile, Carcinogen Suspect
DMAP	122.17	0.05	Catalyst	Toxic

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

- Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Argon or Nitrogen.
- Add 4-Hydroxy-3-nitrobenzaldehyde (1.67 g, 10.0 mmol) to the flask.
- Dissolve in anhydrous DCM (30 mL).
- Add Triethylamine (1.67 mL, 12.0 mmol) and DMAP (61 mg, 0.5 mmol).

- Observation: The solution will turn deep yellow/orange immediately. This color change confirms the deprotonation of the phenol to form the nitrophenolate anion.

Step 2: Acylation Reaction

- Cool the reaction mixture to 0°C using an ice bath.
- Dissolve 4-Methoxybenzoyl chloride (1.88 g, 11.0 mmol) in anhydrous DCM (10 mL) in a separate vial.
- Add the acid chloride solution dropwise to the phenolate mixture over 10 minutes.
 - Mechanistic Note: Slow addition prevents localized overheating and side reactions.
- Allow the mixture to warm to room temperature (RT) naturally and stir for 3–4 hours.
- TLC Monitoring: Check progress using Hexanes:Ethyl Acetate (7:3).
 - Starting Material (Phenol): Lower R_f, stains yellow/orange.
 - Product (Ester): Higher R_f, UV active, non-colored (or pale yellow).

Step 3: Workup & Purification

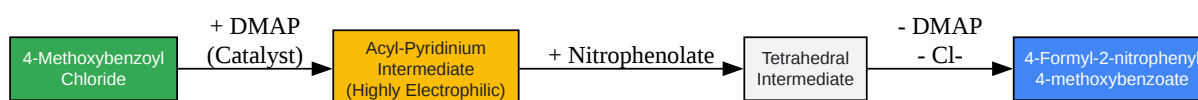
- Quench: Add water (20 mL) to hydrolyze excess acid chloride. Stir for 10 minutes.
- Extraction: Transfer to a separatory funnel. Separate the organic layer.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)
- Wash:
 - Wash with 1M HCl (2 x 20 mL) to remove residual pyridine/TEA and DMAP.
 - Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted 4-methoxybenzoic acid.
 - Wash with Brine (1 x 20 mL).
- Drying: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (Rotovap).

- Recrystallization: The crude solid is typically pure enough, but can be recrystallized from Ethanol/Hexane or Ethyl Acetate/Hexane if necessary.

Mechanistic Insight: Nucleophilic Acyl Substitution

The reaction follows a classic addition-elimination mechanism. The inclusion of DMAP (4-Dimethylaminopyridine) acts as a "hyper-nucleophilic" acylation catalyst, significantly accelerating the reaction with the deactivated nitrophenol.

Pathway Diagram



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Figure 2: DMAP-catalyzed nucleophilic acyl substitution mechanism.

- Activation: DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium salt.
- Attack: The 4-formyl-2-nitrophenolate anion attacks the carbonyl carbon of the intermediate.
- Elimination: DMAP is displaced (regenerated), yielding the final ester.

Characterization & Quality Control

To validate the synthesis, compare spectral data against these expected values.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

Shift (δ ppm)	Multiplicity	Integration	Assignment
10.05	Singlet (s)	1H	Aldehyde (-CHO)
8.70	Doublet (d, J=2 Hz)	1H	Ar-H (Ortho to NO ₂ , Meta to CHO)
8.15	Doublet of Doublets (dd)	1H	Ar-H (Para to NO ₂ , Ortho to CHO)
8.12	Doublet (d, J=9 Hz)	2H	Benzoate Ar-H (Ortho to C=O)
7.55	Doublet (d, J=8 Hz)	1H	Ar-H (Ortho to Ester O)
6.98	Doublet (d, J=9 Hz)	2H	Benzoate Ar-H (Ortho to OMe)
3.90	Singlet (s)	3H	Methoxy (-OCH ₃)

Infrared (IR) Spectroscopy

- 1735–1750 cm⁻¹: Ester C=O stretch (High frequency due to electron-withdrawing nitrophenyl group).
- 1690–1700 cm⁻¹: Aldehyde C=O stretch.
- 1530 & 1350 cm⁻¹: Nitro (NO₂) asymmetric and symmetric stretches.

Safety & Handling

- Nitrophenols: Can be toxic and are known skin irritants. They stain skin and surfaces yellow/orange upon contact. Double-gloving is recommended.
- Acid Chlorides: Lachrymators and corrosive. Handle strictly in a fume hood.
- Waste Disposal: Aqueous washes containing pyridine/TEA must be disposed of in basic organic waste streams or neutralized prior to disposal.

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- To cite this document: BenchChem. [Precision Synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b394811/docs#precision-synthesis-of-4-formyl-2-nitrophenyl-4-methoxybenzoate\]](https://www.benchchem.com/product/b394811/docs#precision-synthesis-of-4-formyl-2-nitrophenyl-4-methoxybenzoate)

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